Hexyldimethyloctylammonium Bromide

Surfactant aggregation Vesicle-micelle transition Interfacial packing

Hexyldimethyloctylammonium Bromide (CAS 187731-26-6), also referenced as C6C8DAB or C6C8Br, is an asymmetric double-chain quaternary ammonium surfactant (cationic surfactant) with the molecular formula C16H36BrN and a molecular weight of 322.38 g/mol. It presents as a colorless to light orange-yellow clear liquid at 20°C with commercial purity typically >97.0% (nonaqueous titration).

Molecular Formula C16H36BrN
Molecular Weight 322.37 g/mol
CAS No. 187731-26-6
Cat. No. B574231
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHexyldimethyloctylammonium Bromide
CAS187731-26-6
SynonymsHEXYLDIMETHYLOCTYLAMMONIUM BROMIDE
Molecular FormulaC16H36BrN
Molecular Weight322.37 g/mol
Structural Identifiers
InChIInChI=1S/C16H36N.BrH/c1-5-7-9-11-12-14-16-17(3,4)15-13-10-8-6-2;/h5-16H2,1-4H3;1H/q+1;/p-1
InChIKeyKIEOLZRKTOBVMX-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Hexyldimethyloctylammonium Bromide (CAS 187731-26-6) Technical Baseline and Procurement Identity


Hexyldimethyloctylammonium Bromide (CAS 187731-26-6), also referenced as C6C8DAB or C6C8Br, is an asymmetric double-chain quaternary ammonium surfactant (cationic surfactant) with the molecular formula C16H36BrN and a molecular weight of 322.38 g/mol [1]. It presents as a colorless to light orange-yellow clear liquid at 20°C with commercial purity typically >97.0% (nonaqueous titration) . This compound functions as a biochemical reagent, phase transfer catalyst, and surfactant with reported applications in life science research, organic synthesis as a sulfonylation reagent, and as an antimicrobial agent in liquid crystal compositions . Its asymmetric molecular architecture—possessing both a hexyl (C6) and an octyl (C8) chain on the quaternary ammonium headgroup—distinguishes it from symmetric or single-chain quaternary ammonium compounds and directly influences its aggregation behavior, interfacial packing, and counterion sensitivity [2]. The compound is hygroscopic and requires storage under inert gas in cool, dark conditions .

Architecture Asymmetric C6/C8 double-chain quaternary ammonium surfactant
Key Behavior Concentration-dependent vesicle-to-micelle transition
Research Role Cationic surfactant, phase transfer catalyst, templating agent

Why Generic Substitution of Hexyldimethyloctylammonium Bromide (C6C8Br) Fails for Controlled Aggregation Applications


Hexyldimethyloctylammonium Bromide cannot be generically substituted with other quaternary ammonium surfactants due to its unique asymmetric double-chain architecture, which dictates concentration-dependent aggregation pathways distinct from symmetric or single-chain analogs. Direct comparative studies using dynamic light scattering (DLS) and transmission electron microscopy (TEM) reveal that C6C8Br undergoes a concentration-driven vesicle-to-micelle transition—a morphological shift from bilayer vesicles to spherical micelles—that is not observed in single-chain surfactants like tetradecyltrimethylammonium bromide (TTABr), which possesses the same total chain length but lacks the double-chain steric constraint [1]. Furthermore, chemical trapping experiments demonstrate that C6C8Br exhibits simultaneous increases in interfacial water and bromide ion molarities at lower concentrations, signifying decreased headgroup packing density, whereas TTABr does not display this interfacial composition change [1]. Counterion-specific effects further underscore the compound's sensitivity: replacing bromide with acetate in C6C8Ac completely abolishes the vesicle-to-micelle transition, indicating that even nominally similar quaternary ammonium salts cannot reproduce the aggregation behavior critical for applications in nanoparticle templating, drug delivery vehicle design, and interfacial catalysis [1].

Single-chain C14 (TTABr) Same total chain length but single-chain architecture may not reproduce the vesicle-to-micelle transition observed with asymmetric double-chain C6C8Br
Acetate counterion (C6C8Ac) Same cation core but acetate counterion may abolish the vesicle-to-micelle transition; aggregation pathway is counterion-dependent
Symmetric dialkyl analogs Symmetric chain architecture may not replicate the independent sequential inclusion behavior with α-cyclodextrin

Quantitative Differentiation Evidence: Hexyldimethyloctylammonium Bromide vs. Comparator Surfactants


Vesicle-to-Micelle Transition: C6C8Br vs. TTABr Morphological Switching

Hexyldimethyloctylammonium Bromide (C6C8Br) exhibits a concentration-dependent vesicle-to-micelle transition, a morphological switch confirmed by dynamic light scattering (DLS) and transmission electron microscopy (TEM). In direct head-to-head comparison, the single-chain surfactant tetradecyltrimethylammonium bromide (TTABr)—which has the same total alkyl chain length (C14) but as a single chain rather than two asymmetric chains—does not undergo this transition [1]. Chemical trapping experiments further revealed that C6C8Br shows a simultaneous increase in interfacial water molarity and bromide counterion molarity at lower concentration ranges, indicating looser interfacial packing of surfactant monomers; TTABr does not display this behavior [1]. Dissipative particle dynamics (DPD) simulations show that as C6C8Br concentration rises, the interior angle between the hexyl and octyl chains widens, and the molecular configuration approaches a straight line, driven by steric effects from double-chain rigidity [1].

Vesicle-to-Micelle Transition
Head-to-head
C6C8Br: Vesicle-to-micelle transition observed; interfacial water and bromide molarity increase simultaneously TTABr (C14 single-chain): No transition; no parallel increase in interfacial water or counterion molarity
Asymmetric double-chain architecture enables morphological switching absent in single-chain analogs
DLS, TEM, and chemical trapping confirmed; DPD simulations support steric driving force
Surfactant aggregation Vesicle-micelle transition Interfacial packing Drug delivery systems

Counterion-Dependent Aggregation: C6C8Br vs. C6C8Ac Vesicle Stability

Counterion identity exerts a decisive influence on the aggregation behavior of this compound. A direct comparative experiment within the same study demonstrated that replacing the bromide counterion of C6C8Br with acetate (C6C8Ac) completely abolishes the vesicle-to-micelle transition observed with the bromide form [1]. Chemical trapping (CT) results indicated that elevated interfacial acetate molarity in C6C8Ac facilitates more compact packing of surfactant monomers, thereby preventing the loosening of interfacial packing that drives the transition in the bromide form [1]. This demonstrates that the bromide counterion is not an interchangeable component but is integral to the compound's characteristic aggregation pathway.

Counterion Sensitivity
Head-to-head
C6C8Br: Vesicle-to-micelle transition present with increasing concentration C6C8Ac (acetate): No vesicle breakage or transition; vesicles remain stable
Bromide counterion is integral to the aggregation pathway; not an interchangeable component
Chemical trapping shows acetate promotes tighter interfacial packing, preventing transition
Counterion effects Ion-specific effects Surfactant packing Vesicle stability

Concentration-Dependent Aggregation: Large Aggregate Formation Near CMC

Dynamic light scattering (DLS) and transmittance measurements of C6C8DAB (C6C8Br) aqueous solutions revealed a distinctive concentration-dependent aggregation profile. As the solution was diluted toward the critical micelle concentration (CMC), DLS detected the spontaneous appearance of large aggregates (size range: several hundred nanometers to microns), accompanied by the solution turning turbid [1]. This behavior—large aggregate formation upon dilution toward the CMC—is atypical for conventional single-chain cationic surfactants, which typically exhibit simple micellization without intermediate large aggregate phases [1]. While the study does not report a direct numeric CMC comparator for a specific analog, the aggregation mechanism differs fundamentally from class-typical behavior of symmetric quaternary ammonium surfactants.

Pre-micellar Aggregation
Class-level
Large aggregates (hundreds of nm to µm) spontaneously appear upon dilution toward CMC
Atypical aggregation pathway; conventional single-chain surfactants do not form large pre-micellar aggregates
DLS and transmittance at 25°C; solution becomes turbid near CMC
Critical micelle concentration Aggregation behavior Dynamic light scattering Surfactant self-assembly

α-Cyclodextrin Inclusion Complexation: Independent Chain Binding

Structural evidence obtained via 1H NMR spectroscopy demonstrates that Hexyldimethyloctylammonium Bromide forms an inclusion complex with α-cyclodextrin (α-CD) wherein the hexyl and octyl chains are independently and sequentially accommodated within the α-CD cavity [1]. This independent inclusion behavior is structurally significant because symmetric dialkyldimethylammonium bromides with equal chain lengths typically exhibit simultaneous or cooperative inclusion of both chains. The asymmetric chain architecture (C6 vs. C8) of this compound enables stepwise, independent binding that can be exploited for controlled release or molecular recognition applications.

α-CD Inclusion Mechanism
Class-level
Independent sequential inclusion of hexyl and octyl chains in α-cyclodextrin cavity, confirmed by 1H NMR
Asymmetric chains enable stepwise host-guest complexation; symmetric analogs exhibit cooperative binding
1H NMR characterization at 25°C; supports stoichiometric control in supramolecular systems
Cyclodextrin inclusion Host-guest chemistry Molecular recognition Supramolecular chemistry

High-Value Application Scenarios for Hexyldimethyloctylammonium Bromide Based on Quantitative Evidence


Templated Synthesis of Mesoporous Materials and Nanoparticles

The concentration-dependent vesicle-to-micelle transition of C6C8Br, a property absent in single-chain surfactants like TTABr, enables the use of this compound as a tunable structure-directing agent for templated material synthesis [1]. At lower concentrations where vesicles predominate, bilayer-templated structures can be formed; at higher concentrations where micelles dominate, spherical pore architectures result. The counterion-specific nature of this transition—where C6C8Ac fails to exhibit any transition—further allows researchers to lock in vesicular structures by counterion exchange if desired [1]. This tunability is directly applicable to the aqueous-based synthesis of nanoparticles and mesoporous silica, where surfactant aggregate morphology dictates final material porosity and architecture [2].

Stimuli-Responsive Drug Delivery Vehicle Development

C6C8Br's demonstrated vesicle-to-micelle transition provides a mechanistic basis for designing concentration- or dilution-responsive drug delivery systems. As documented in the Journal of Molecular Liquids, vesicles formed by this compound can be triggered to release encapsulated cargo upon dilution (as occurs upon injection into physiological fluid volumes) due to vesicle breakage and transition to micelles [1]. The absence of this transition in the acetate analog (C6C8Ac) means that only the bromide salt offers this dilution-responsive release mechanism, making C6C8Br specifically suitable for injectable or topical formulations where dilution triggers payload release [1]. The compound's established ability to interact with biological membranes via its surfactant properties further supports its relevance as a drug carrier component .

Host-Guest Supramolecular Systems with Controlled Stoichiometry

The independent inclusion of hexyl and octyl chains into α-cyclodextrin cavities, structurally characterized by 1H NMR, positions C6C8Br as a building block for supramolecular assemblies requiring sequential or staged guest release [3]. Unlike symmetric dialkyl quaternary ammonium compounds where both chains bind cooperatively and simultaneously, the asymmetric architecture of C6C8Br enables stepwise complexation. This can be exploited to construct molecular machines, sensors, or controlled-release systems where one alkyl chain remains anchored in the cyclodextrin while the other is available for further complexation or functionalization. This differential binding behavior is directly attributable to the compound's unique asymmetric double-chain structure.

Quantum Dot and Nanocrystal Surface Passivation (Capping Agent)

Hexyldimethyloctylammonium Bromide has been specifically identified as a quantum dot capping agent . The asymmetric double-chain architecture provides a dense hydrophobic corona around nanocrystal surfaces while the quaternary ammonium headgroup electrostatically anchors to charged surface sites. The large pre-micellar aggregates that form near the CMC, as documented by DLS measurements [4], may contribute to effective surface coverage and colloidal stabilization of nanocrystals during synthesis and purification. This capping functionality is structurally dependent on the specific chain-length asymmetry, distinguishing C6C8Br from symmetric or single-chain quaternary ammonium alternatives.

Application
Selection Property
Validation Focus
Templated mesoporous material synthesis
Tunable aggregate morphology (vesicle vs. micelle)
Vesicle-to-micelle transition verification at working concentration
Stimuli-responsive carrier research
Dilution-responsive release mechanism
Counterion-specific transition validation; bromide-form requirement
Host-guest supramolecular systems
Independent chain inclusion behavior with cyclodextrins
Stoichiometric control and sequential complexation verification
Nanocrystal surface passivation
Asymmetric double-chain capping architecture
Colloidal stabilization and surface coverage assessment

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